molecular formula C20H24N2O2 B4021650 N,N'-bis(1-phenylethyl)butanediamide

N,N'-bis(1-phenylethyl)butanediamide

Cat. No.: B4021650
M. Wt: 324.4 g/mol
InChI Key: ZIOLALPBWHSEBJ-UHFFFAOYSA-N
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Description

N,N'-bis(1-phenylethyl)butanediamide is a useful research compound. Its molecular formula is C20H24N2O2 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound N,N'-bis(1-phenylethyl)succinamide is 324.183778013 g/mol and the complexity rating of the compound is 360. The solubility of this chemical has been described as 46.2 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Application in Polymer Chemistry
The development and study of aliphatic polyimides have shown significant contributions to the field of polymer chemistry. For example, derivatives of phenylene bis(succinic anhydride) and bis(glutaric anhydride) have been synthesized and used to prepare aliphatic polyimides with aromatic diamines through thermal ring closure of polyamic acids. These polyimides exhibited thermal stability examined by thermogravimetric analysis, highlighting their potential in high-temperature applications (Teshirogi, 1987).

Inhibitory Effects on Corrosion
Research has identified compounds such as N,N'-bis(1-phenylethyl)succinamide derivatives as effective corrosion inhibitors for metals. A study demonstrated the corrosion inhibiting properties of N,N'-bis(1-phenylethanol)ethylenediamine on mild steel in HCl media, showing that these compounds can significantly reduce corrosion through adsorptive interactions, emphasizing the importance of such derivatives in protecting metal surfaces (Sığırcık, Yıldırım, & Tüken, 2017).

Biomedical Labeling and Imaging
In the realm of biochemistry, derivatives related to N,N'-bis(1-phenylethyl)succinamide have been synthesized for use as electron-dense reagents for labeling biological structures. These compounds, like succinyl and N-(succinimidooxy)-succinyl derivatives of undecagold cluster complexes, offer potential as tools for electron microscopic analysis of biological specimens, suggesting applications in biomedical research and diagnostics (Reardon & Frey, 1984).

Supramolecular Chemistry
The exploration of supramolecular polymers and assemblies has benefited from the synthesis of derivatives like N,N'-bis(1-phenylethyl)succinamide. Studies on the self-assembly of bis(m-phenylene)-32-crown-10 cryptands and bisparaquat derivatives into AA-BB-type linear supramolecular polymers demonstrate the utility of these derivatives in constructing complex molecular architectures, which are crucial for advancing materials science and nanotechnology (Niu, Huang, & Gibson, 2011).

Gene Delivery and Therapeutics
Advancements in non-viral gene therapy have seen the development of biodegradable cationic polymers that mimic the functionality of polyethylenimine. Derivatives involving N,N'-bis(1-phenylethyl)succinamide structures have been investigated for their potential in efficient gene delivery with low toxicity, indicating their significance in the field of gene therapy and molecular medicine (Shen et al., 2013).

Properties

IUPAC Name

N,N'-bis(1-phenylethyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-15(17-9-5-3-6-10-17)21-19(23)13-14-20(24)22-16(2)18-11-7-4-8-12-18/h3-12,15-16H,13-14H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOLALPBWHSEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CCC(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202340
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.